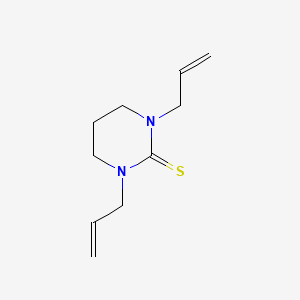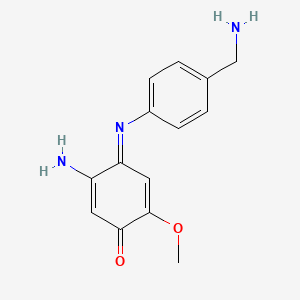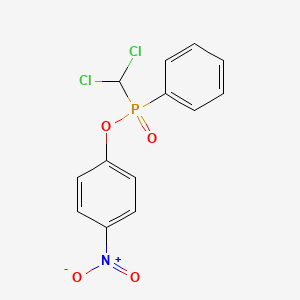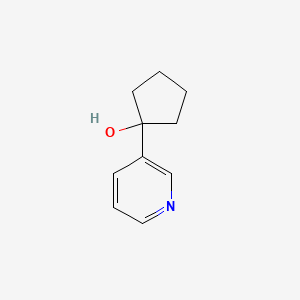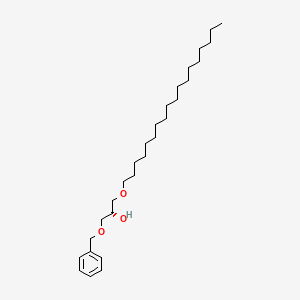
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is a complex organic compound with a unique structure that includes both long-chain alkyl and aromatic ether groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- typically involves the reaction of 2-propanol with octadecyloxy and phenylmethoxy groups under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
科学研究应用
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its aromatic ether group may interact with specific proteins or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
2-Propanol, 1-(octadecyloxy)-: Lacks the phenylmethoxy group, resulting in different chemical properties and applications.
2-Propanol, 1-(phenylmethoxy)-: Lacks the octadecyloxy group, affecting its amphiphilic nature and interactions with biological membranes.
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, ®-: The ®-enantiomer of the compound, which may have different biological activities and interactions compared to the (S)-enantiomer.
Uniqueness
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of long-chain alkyl and aromatic ether groups, as well as its stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
83526-57-2 |
|---|---|
分子式 |
C28H50O3 |
分子量 |
434.7 g/mol |
IUPAC 名称 |
(2S)-1-octadecoxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-25-28(29)26-31-24-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 |
InChI 键 |
RURLGCJHIQXITB-NDEPHWFRSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](COCC1=CC=CC=C1)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


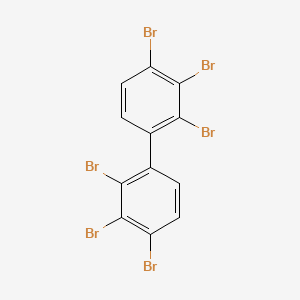
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
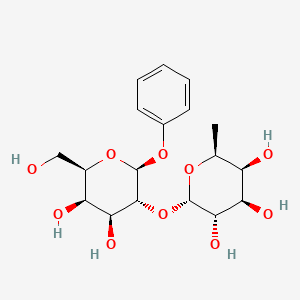
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
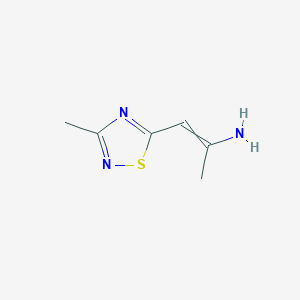

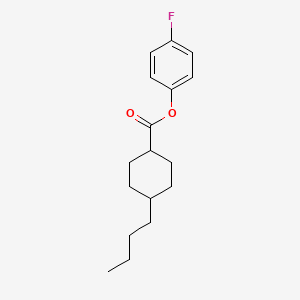
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
